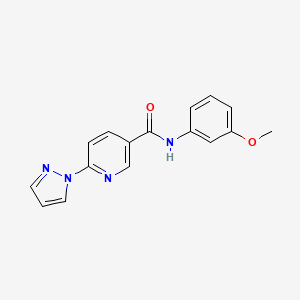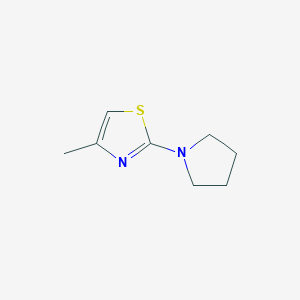![molecular formula C18H20F3N3O B2761702 2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine CAS No. 2380169-49-1](/img/structure/B2761702.png)
2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that features a piperidine ring, a pyrimidine ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-({1-[(4-Methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-4-((4-(tr
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Similar structure with a piperidine ring and trifluoromethyl group.
Propiedades
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-13-2-4-14(5-3-13)12-24-10-7-15(8-11-24)25-17-22-9-6-16(23-17)18(19,20)21/h2-6,9,15H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSNEHQNVJTTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2761620.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2761622.png)



![N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2761628.png)
![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)




![N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2761641.png)
